4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one
CAS No.: 1291858-18-8
Cat. No.: VC6617664
Molecular Formula: C24H18N4O3
Molecular Weight: 410.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291858-18-8 |
|---|---|
| Molecular Formula | C24H18N4O3 |
| Molecular Weight | 410.433 |
| IUPAC Name | 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C24H18N4O3/c1-15-9-3-7-13-19(15)28-24(29)17-11-5-4-10-16(17)21(26-28)23-25-22(27-31-23)18-12-6-8-14-20(18)30-2/h3-14H,1-2H3 |
| Standard InChI Key | FQVRXBOPJZDZPE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phthalazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 2-position with a 2-methylphenyl group. Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 410.43 g/mol
-
IUPAC Name: 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
The oxadiazole ring contributes to its planar geometry, while the methoxy and methyl groups introduce steric and electronic modifications that influence reactivity.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related analogs:
| Compound | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Target Compound | 2-OCH₃, 2-CH₃ | 410.43 | Ortho-substituted phenyl groups |
| 4-[3-(4-Fluorophenyl)-...-one | 4-F, 3-CH₃ | 398.40 | Para-fluoro vs. ortho-methoxy |
| 4-[3-(3-Methylphenyl)-...-one | 3-CH₃, 3-CH₃ | 410.43 | Meta-methyl vs. ortho-methyl |
The ortho-substitution pattern in the target compound may enhance steric hindrance, potentially affecting binding affinities in biological systems.
Synthetic Methodologies
General Synthesis of Oxadiazole-Phthalazinone Hybrids
While no explicit protocol for this compound exists, analogous syntheses involve:
-
Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI).
-
Phthalazinone Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to attach aryl groups to the phthalazinone core.
For example, the fluorophenyl analog in was synthesized via a three-step sequence:
-
Condensation of 4-fluorobenzamide with hydroxylamine.
-
Cyclization with trichloroacetic anhydride.
-
Final coupling with a methyl-substituted phthalazinone precursor.
Challenges in Ortho-Substitution
Introducing ortho-substituents (e.g., 2-methoxy or 2-methyl groups) often requires:
-
Directed ortho-metalation strategies.
-
High-temperature Pd-catalyzed cross-couplings to overcome steric barriers.
Yields for such steps typically range from 40–60%, as reported for similar systems.
Biological Activity and Mechanisms
Antimicrobial Effects
Structural analogs demonstrate broad-spectrum activity:
| Microorganism | MIC (µg/mL) for Fluorophenyl Analog |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The methoxy group may enhance membrane permeability, though this requires validation through logP calculations.
Physicochemical Characterization
Spectral Data (Predicted)
-
IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (oxadiazole ring).
-
¹H NMR: δ 8.2–7.3 (aryl protons), δ 3.9 (OCH₃), δ 2.4 (CH₃).
-
MS: Molecular ion peak at m/z 410.43 (M⁺).
Solubility and Stability
-
LogP: Estimated at 3.8 (Predicted via XLogP3).
-
Aqueous Solubility: <0.1 mg/mL (similar to fluorophenyl analog).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume